UNC9994

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

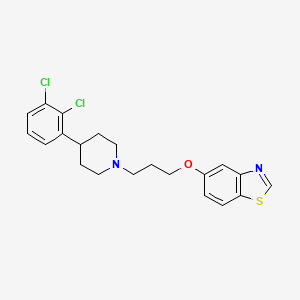

Formule moléculaire |

C21H22Cl2N2OS |

|---|---|

Poids moléculaire |

421.4 g/mol |

Nom IUPAC |

5-[3-[4-(2,3-dichlorophenyl)piperidin-1-yl]propoxy]-1,3-benzothiazole |

InChI |

InChI=1S/C21H22Cl2N2OS/c22-18-4-1-3-17(21(18)23)15-7-10-25(11-8-15)9-2-12-26-16-5-6-20-19(13-16)24-14-27-20/h1,3-6,13-15H,2,7-12H2 |

Clé InChI |

URYZTMIOHYGTNJ-UHFFFAOYSA-N |

SMILES canonique |

C1CN(CCC1C2=C(C(=CC=C2)Cl)Cl)CCCOC3=CC4=C(C=C3)SC=N4 |

Origine du produit |

United States |

Foundational & Exploratory

UNC9994: A Deep Dive into its Mechanism of Action as a β-Arrestin-Biased Dopamine D2 Receptor Agonist

A Technical Guide for Researchers and Drug Development Professionals

Introduction: UNC9994 is a novel investigational compound that has garnered significant interest within the neuroscience and pharmacology communities for its unique mechanism of action at the dopamine D2 receptor (D2R). As an analog of the atypical antipsychotic aripiprazole, this compound distinguishes itself as a functionally selective or "biased" agonist, preferentially activating the β-arrestin signaling pathway over the canonical G-protein-mediated pathway. This technical guide provides an in-depth exploration of the molecular mechanisms, key experimental findings, and signaling pathways associated with this compound, tailored for researchers, scientists, and drug development professionals.

Core Mechanism of Action: Functional Selectivity at the Dopamine D2 Receptor

This compound is characterized as a β-arrestin-biased agonist of the dopamine D2 receptor.[1][2][3] This means that upon binding to the D2R, it preferentially induces a conformational change that promotes the recruitment and activation of β-arrestin-2, while simultaneously acting as an antagonist at the Gαi/o-protein-coupled signaling cascade that leads to the inhibition of adenylyl cyclase and subsequent reduction in cyclic AMP (cAMP) levels.[1][2] This biased signaling is thought to be a key factor in its potential to elicit antipsychotic-like effects with a reduced propensity for the motor side effects associated with typical antipsychotics.[2][3]

The antipsychotic-like activity of this compound has been demonstrated in preclinical models, where it markedly inhibited phencyclidine (PCP)-induced hyperlocomotion in wild-type mice.[1] Crucially, this therapeutic-like effect was completely abolished in β-arrestin-2 knockout mice, providing strong evidence that the mechanism of action is dependent on the β-arrestin pathway.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the binding affinity and functional potency of this compound in various in vitro assays.

Table 1: Receptor Binding Affinities (Ki)

| Receptor | Ki (nM) |

| Dopamine D2 | 79[1][4] |

| Histamine H1 | 2.4[1] |

| Serotonin 5-HT2A | 25-512 (range for various 5-HT subtypes)[1] |

| Serotonin 5-HT2B | 25-512 (range for various 5-HT subtypes)[1] |

| Serotonin 5-HT2C | 25-512 (range for various 5-HT subtypes)[1] |

| Serotonin 5-HT1A | 25-512 (range for various 5-HT subtypes)[1] |

Table 2: Functional Activity at the Dopamine D2 Receptor

| Assay | Parameter | Value | Notes |

| β-arrestin-2 Recruitment (Tango Assay) | EC50 | <10 nM[1][2] | Partial Agonist |

| Gαi-mediated cAMP Production | Activity | Antagonist[1][2] | Does not inhibit isoproterenol-stimulated cAMP production. |

| G-protein-coupled Inward Rectifier Potassium (GIRK) Channel Activation | EC50 | 185 nM[4] | Weak Partial Agonist (15% of maximal dopamine response)[4] |

| G-protein-coupled Inward Rectifier Potassium (GIRK) Channel Activation | Emax | 15% of Dopamine[4] |

Signaling Pathways

The signaling pathways activated by this compound are distinct from those of traditional D2R agonists and antagonists. The following diagrams illustrate these pathways.

Caption: this compound signaling at the Dopamine D2 Receptor.

A crucial aspect of this compound's action involves its interaction with the adenosine A2A receptor (A2AR). Evidence suggests that the antipsychotic-like effects of this compound are dependent on the presence of A2AR, likely through the formation of D2R-A2AR heteromers which may facilitate β-arrestin recruitment.

Caption: Role of D2R-A2AR heteromers in this compound action.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

β-Arrestin-2 Recruitment Tango Assay

The recruitment of β-arrestin-2 to the D2 receptor is a key measure of this compound's biased agonism. The Tango assay is a widely used method for this purpose.

Caption: Workflow for the β-arrestin-2 Tango Assay.

Methodology:

-

Cell Line: HEK293 cells are engineered to stably express the human dopamine D2 long isoform receptor (D2LR) fused at its C-terminus to a TEV (Tobacco Etch Virus) protease cleavage site followed by the tetracycline-controlled transactivator (tTA).

-

Reporter System: These cells also express a fusion protein of β-arrestin-2 and the TEV protease. A luciferase reporter gene under the control of a tetracycline-responsive element is also present in the cells.

-

Assay Procedure:

-

Cells are plated in appropriate multi-well plates.

-

This compound or other test compounds are added at various concentrations.

-

Upon binding of this compound to the D2R, β-arrestin-TEV is recruited to the receptor.

-

The proximity of the TEV protease to its cleavage site on the D2R results in the liberation of the tTA.

-

The freed tTA translocates to the nucleus and activates the transcription of the luciferase reporter gene.

-

After a suitable incubation period, the substrate for luciferase is added, and the resulting luminescence is measured, which is proportional to the extent of β-arrestin-2 recruitment.

-

Gαi-Mediated cAMP Production Assay (GloSensor™)

To determine the effect of this compound on G-protein signaling, a cAMP biosensor assay is utilized.

Caption: Workflow for the GloSensor™ cAMP Assay.

Methodology:

-

Cell Line and Reagents: HEK293T cells are transiently transfected to express the human D2R and the GloSensor™-22F cAMP plasmid. The GloSensor™ reagent contains a genetically engineered form of firefly luciferase with a cAMP-binding motif.

-

Assay Principle: Binding of cAMP to the biosensor causes a conformational change that leads to the production of light in the presence of the luciferase substrate.

-

Assay Procedure:

-

Transfected cells are plated in multi-well plates.

-

Cells are incubated with the GloSensor™ cAMP reagent.

-

To elevate basal cAMP levels, adenylyl cyclase is stimulated with a β-adrenergic receptor agonist such as isoproterenol.

-

This compound is added to the cells.

-

A decrease in luminescence would indicate a reduction in cAMP levels, characteristic of Gαi activation. For this compound, no significant decrease is observed, indicating a lack of Gαi agonism. To confirm antagonism, the ability of this compound to block the cAMP reduction induced by a known D2R agonist (like dopamine or quinpirole) is measured.

-

G-protein-coupled Inward Rectifier Potassium (GIRK) Channel Activation Assay

This electrophysiological assay provides a direct measure of G-protein activation by assessing the opening of GIRK channels.

Caption: Workflow for the GIRK Channel Activation Assay.

Methodology:

-

Expression System: Xenopus laevis oocytes are used as a heterologous expression system. Oocytes are injected with complementary RNAs (cRNAs) encoding the human D2R and the subunits of the GIRK channel (GIRK1 and GIRK4).

-

Electrophysiology:

-

Two-electrode voltage-clamp recordings are performed on the injected oocytes.

-

The oocyte is held at a holding potential (e.g., -80 mV).

-

-

Assay Procedure:

-

The oocyte is continuously perfused with a recording solution.

-

This compound is applied to the oocyte via the perfusion system at various concentrations.

-

Activation of the Gαi/o pathway by the D2R leads to the dissociation of Gβγ subunits from Gαi/o.

-

The Gβγ subunits directly bind to and open the GIRK channels, resulting in an outward flow of potassium ions.

-

This outward K+ current is measured as an indicator of G-protein activation. This compound elicits a small, partial agonist response in this assay.[4]

-

Conclusion

This compound represents a significant advancement in the development of functionally selective GPCR ligands. Its ability to preferentially activate the β-arrestin pathway while antagonizing the G-protein pathway at the dopamine D2 receptor underscores a promising strategy for designing novel antipsychotics with potentially improved side-effect profiles. The data and experimental protocols presented in this guide offer a comprehensive overview of its mechanism of action, providing a valuable resource for researchers and drug developers in the field of neuropsychopharmacology. Further investigation into the downstream effectors of the β-arrestin pathway activated by this compound and its clinical translation will be critical next steps in realizing its therapeutic potential.

References

- 1. The Beta-Arrestin-Biased Dopamine D2 Receptor Ligand, this compound, Is a Partial Agonist at G-Protein-Mediated Potassium Channel Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Discovery of β-arrestin-biased dopamine D2 ligands for probing signal transduction pathways essential for antipsychotic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

A Technical Guide to the Dopamine D2 Receptor Selectivity of UNC9994

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

UNC9994 is a novel psychoactive compound, developed as an analog of the atypical antipsychotic aripiprazole.[1] It is distinguished by its functionally selective or "biased" agonism at the dopamine D2 receptor (D2R).[1][2] Specifically, this compound preferentially activates the β-arrestin signaling pathway over the canonical G protein-dependent pathway.[3][4] This unique mechanism of action makes it a valuable chemical probe for dissecting the distinct roles of these signaling cascades in both normal physiology and pathological conditions like schizophrenia.[3][5]

The concept of functional selectivity has significant implications for drug development. By selectively engaging specific downstream signaling pathways, biased ligands like this compound hold the potential to develop therapeutics with improved efficacy and a more favorable side-effect profile compared to conventional, unbiased ligands.[6] This whitepaper provides an in-depth technical overview of this compound's D2R selectivity, presenting key binding and functional data, detailing experimental methodologies, and visualizing the relevant biological and experimental frameworks.

Data Presentation: Binding and Functional Selectivity

The pharmacological profile of this compound is characterized by its distinct binding affinities and its profound functional bias. While it interacts with several receptors, its defining feature is its separation of D2R-mediated signaling, acting as a partial agonist for β-arrestin recruitment while simultaneously being an antagonist or inactive at G protein-mediated pathways.[3][7]

Table 1: Receptor Binding Affinity Profile of this compound

This table summarizes the equilibrium dissociation constants (Ki) of this compound at various dopamine, serotonin, and histamine receptor subtypes. Lower Ki values indicate higher binding affinity.

| Receptor Subtype | This compound Ki (nM) | Reference Compound: Aripiprazole Ki (nM) |

| Dopamine Receptors | ||

| D2 | 79[1][3] | < 10[3] |

| D3 | 17[1] | High Affinity[3] |

| D4 | 138[1] | Low Affinity[3] |

| D1, D5 | Low Affinity[3] | Low Affinity[3] |

| Serotonin Receptors | ||

| 5-HT1A | 25-512 (range for 1A, 2A, 2B, 2C)[1] | High Affinity |

| 5-HT2A | 140[1] | High Affinity |

| 5-HT2B | 25-512 (range for 1A, 2A, 2B, 2C)[1] | Moderate Affinity |

| 5-HT2C | 25-512 (range for 1A, 2A, 2B, 2C)[1] | Moderate Affinity |

| Histamine Receptors | ||

| H1 | 2.4[1] | < 10[3] |

Note: While this compound has high affinity for the H1 receptor, it is a less potent antagonist in functional assays.[1] Similarly, it is significantly less potent in functional assays for serotonin receptors.[1]

Table 2: Functional Activity of this compound at the Dopamine D2 Receptor

This table outlines the functional potency (EC50) and efficacy (Emax) of this compound in assays measuring either G protein-dependent or β-arrestin-dependent signaling. This highlights its functional selectivity.

| Signaling Pathway | Assay Type | This compound Activity | EC50 (nM) | Emax (% of Full Agonist) |

| G Protein (Gi) | cAMP Production | Inactive / Antagonist[3][7] | N/A | 0% |

| G Protein (Gi/o) | GIRK Channel Activation | Weak Partial Agonist[8][9] | 185[9] | 15% (of Dopamine)[9] |

| β-Arrestin-2 | Translocation (Tango Assay) | Partial Agonist[3] | < 10[1] | 91% (of Quinpirole)[3] |

| β-Arrestin-2 | Translocation (DiscoveRx, 20h) | Partial Agonist[3] | 448[3] | 64% (of Quinpirole)[3] |

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways and the experimental logic used to characterize this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pnas.org [pnas.org]

- 4. researchgate.net [researchgate.net]

- 5. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of G Protein-biased D2 Dopamine Receptor Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of β-arrestin-biased dopamine D2 ligands for probing signal transduction pathways essential for antipsychotic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Beta-Arrestin-Biased Dopamine D2 Receptor Ligand, this compound, Is a Partial Agonist at G-Protein-Mediated Potassium Channel Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

UNC9994: A β-Arrestin-Biased Dopamine D2 Receptor Ligand for Novel Antipsychotic Development

An In-depth Technical Guide

This technical guide provides a comprehensive overview of UNC9994, a functionally selective ligand for the dopamine D2 receptor (D2R). Developed as an analog of the atypical antipsychotic aripiprazole, this compound exhibits a unique signaling profile, preferentially activating the β-arrestin pathway over the canonical G protein-mediated signaling cascade.[1][2][3] This biased agonism presents a promising avenue for the development of novel antipsychotics with improved efficacy and reduced side effects.[2][3][4] This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology and therapeutic potential of this compound.

Core Function and Mechanism of Action

This compound is a potent and selective β-arrestin-biased agonist at the dopamine D2 receptor.[1][2] Unlike traditional antipsychotics that primarily act as antagonists or partial agonists at D2Rs, this compound distinguishes itself by selectively engaging β-arrestin-2 signaling while remaining largely inactive at the Gαi/o-protein-dependent pathway that regulates cAMP production.[2][5] This functional selectivity is thought to contribute to its antipsychotic-like effects without inducing the motor side effects commonly associated with D2R blockade.[2][3]

The antipsychotic activity of this compound is critically dependent on β-arrestin-2. In preclinical studies, the antipsychotic-like effects of this compound observed in wild-type mice were completely abolished in β-arrestin-2 knockout mice.[2][3] This highlights the essential role of the β-arrestin pathway in mediating the therapeutic actions of this compound. Furthermore, this compound's activity can be influenced by the expression levels of G protein-coupled receptor kinases (GRKs), with its partial agonist activity at β-arrestin-2 recruitment being more pronounced in the presence of overexpressed GRK2.[6]

Recent studies have also suggested that this compound can act as a partial agonist at G-protein-mediated potassium channel activation, indicating some level of G protein pathway modulation, although its primary bias is towards β-arrestin.[4][7] Additionally, the antipsychotic effect of this compound may involve interactions with other receptor systems, such as the adenosine A2A receptor (A2AR), with which the D2R can form heterodimers.[8][9]

Quantitative Data Summary

The following tables summarize the binding affinities and functional potencies of this compound at various receptors, providing a quantitative basis for its pharmacological profile.

| Receptor | Binding Affinity (Ki, nM) | Reference |

| Dopamine D2 | 79 | [1] |

| Serotonin 5-HT1A | 512 | [1] |

| Serotonin 5-HT2A | 25 | [1] |

| Serotonin 5-HT2B | 128 | [1] |

| Serotonin 5-HT2C | 128 | [1] |

| Histamine H1 | 2.4 | [1] |

| Assay | Parameter | Value | Reference |

| D2R β-arrestin-2 Recruitment | EC50 | <10 nM | [1][2] |

| Gi-regulated cAMP Production | Agonist Activity | Inactive | [2] |

| Gi-regulated cAMP Production | Antagonist Activity | Antagonist | [2][3] |

| GIRK Channel Activation (D2R) | EC50 | 185 nM | [4][7] |

| GIRK Channel Activation (D2R) | % of Dopamine Max Response | 15% | [4][7] |

| GIRK Channel Activation (D3R) | EC50 | 62 nM | [7] |

| GIRK Channel Activation (D3R) | % of Dopamine Max Response | 89% | [7] |

Signaling Pathways

The signaling pathways activated by this compound at the dopamine D2 receptor are distinct from those of traditional antipsychotics. The following diagrams illustrate the canonical G-protein pathway and the β-arrestin-biased pathway preferentially activated by this compound.

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and extension of findings related to this compound. The following outlines the key experimental protocols used to characterize the function of this compound.

Receptor Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for various G protein-coupled receptors.

General Protocol:

-

Membrane Preparation: Membranes are prepared from cells heterologously expressing the receptor of interest (e.g., Dopamine D2, Serotonin 5-HT2A).

-

Radioligand Binding: A specific radioligand for the target receptor is incubated with the prepared membranes in the presence of varying concentrations of the test compound (this compound).

-

Incubation and Washing: The mixture is incubated to allow for binding equilibrium. Non-bound radioligand is removed by rapid filtration and washing.

-

Quantification: The amount of bound radioactivity is measured using a scintillation counter.

-

Data Analysis: Competition binding curves are generated, and the IC50 (concentration of this compound that inhibits 50% of radioligand binding) is calculated. The Ki is then determined using the Cheng-Prusoff equation.

β-Arrestin-2 Translocation Assay (Tango Assay)

Objective: To measure the ability of this compound to induce the recruitment of β-arrestin-2 to the Dopamine D2 receptor.

General Protocol:

-

Cell Line: A specialized cell line (e.g., HTLA cells) is used, which co-expresses the D2 receptor fused to a transcription factor and a β-arrestin-2 fusion protein. A reporter gene (e.g., luciferase) under the control of a specific promoter is also present.

-

Compound Treatment: Cells are treated with varying concentrations of this compound.

-

Mechanism: Agonist binding to the D2R induces a conformational change, leading to GRK-mediated phosphorylation of the receptor's intracellular loops. This prompts the recruitment of the β-arrestin-2 fusion protein. The close proximity of the two fusion proteins allows the transcription factor to be cleaved and translocate to the nucleus.

-

Reporter Gene Expression: The transcription factor activates the expression of the reporter gene.

-

Signal Detection: The reporter gene product (e.g., luciferase activity) is quantified, providing a measure of β-arrestin-2 recruitment. EC50 values are calculated from the dose-response curves.

cAMP Production Assay

Objective: To assess the effect of this compound on Gαi/o-protein-mediated signaling by measuring changes in intracellular cyclic adenosine monophosphate (cAMP) levels.

General Protocol:

-

Cell Culture: Cells expressing the Dopamine D2 receptor (e.g., CHO or HEK293 cells) are cultured.

-

Agonist/Antagonist Treatment:

-

Agonist Mode: Cells are treated with varying concentrations of this compound to determine if it can inhibit adenylate cyclase and reduce cAMP levels.

-

Antagonist Mode: Cells are pre-treated with this compound followed by stimulation with a known D2R agonist (e.g., quinpirole) in the presence of forskolin (an adenylate cyclase activator) to measure the ability of this compound to block agonist-induced inhibition of cAMP production.

-

-

cAMP Measurement: Intracellular cAMP levels are measured using a variety of methods, such as competitive enzyme-linked immunosorbent assay (ELISA) or homogenous time-resolved fluorescence (HTRF) assays.

-

Data Analysis: Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists) of this compound.

In Vivo Behavioral Assays (Psychostimulant-Induced Hyperlocomotion)

Objective: To evaluate the antipsychotic-like activity of this compound in animal models.

General Protocol:

-

Animal Model: Mice (e.g., C57BL/6 wild-type and β-arrestin-2 knockout) are used.

-

Drug Administration: Animals are administered this compound (e.g., via intraperitoneal injection) at various doses.

-

Psychostimulant Challenge: After a pre-treatment period, animals are challenged with a psychostimulant such as phencyclidine (PCP) or d-amphetamine to induce hyperlocomotor activity, a model for psychosis.

-

Locomotor Activity Measurement: The locomotor activity of the mice is recorded using automated activity chambers that track movement over a specified period.

-

Data Analysis: The total distance traveled or the number of beam breaks is quantified and compared between treatment groups to assess the ability of this compound to attenuate psychostimulant-induced hyperlocomotion.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the preclinical evaluation of a biased D2R ligand like this compound.

Role in Drug Development

This compound and similar β-arrestin-biased D2R ligands represent a significant advancement in the field of antipsychotic drug development.[2][3] The concept of "biased agonism" or "functional selectivity" allows for the targeted activation of specific signaling pathways downstream of a receptor, potentially separating therapeutic effects from unwanted side effects.

The development of this compound has provided a valuable chemical probe to dissect the roles of G protein- and β-arrestin-mediated signaling in the therapeutic actions of antipsychotics.[2] The findings that β-arrestin-2 is crucial for the antipsychotic-like effects of this compound suggest that targeting this pathway could lead to the development of novel antipsychotics with a reduced liability for extrapyramidal symptoms and other motor side effects.[2][3]

Furthermore, the combination of this compound with traditional antipsychotics like haloperidol is being explored as a potential therapeutic strategy.[5][10] Low-dose co-administration has shown promise in preclinical models for ameliorating a broader range of schizophrenia-related symptoms, including cognitive deficits.[5][10]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pnas.org [pnas.org]

- 3. Discovery of β-arrestin-biased dopamine D2 ligands for probing signal transduction pathways essential for antipsychotic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Beta-Arrestin-Biased Dopamine D2 Receptor Ligand, this compound, Is a Partial Agonist at G-Protein-Mediated Potassium Channel Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Enhancement of adenosine A2A signaling improves dopamine D2 receptor antagonist-induced dyskinesia via β-arrestin signaling [frontiersin.org]

- 10. academic.oup.com [academic.oup.com]

The UNC9994 Signaling Pathway: A Technical Guide to a β-Arrestin-Biased Dopamine D2 Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

UNC9994 is a synthetic compound, an analog of the atypical antipsychotic aripiprazole, that has emerged as a critical tool for dissecting the signaling pathways of the Dopamine D2 receptor (D2R).[1] It is a functionally selective or "biased" agonist, meaning it preferentially activates one downstream signaling cascade over another. Specifically, this compound is a β-arrestin-biased D2R agonist.[1] This whitepaper provides an in-depth technical overview of the this compound signaling pathway, presenting key quantitative data, detailed experimental protocols, and visual diagrams to facilitate its use in research and drug development.

This compound's significance lies in its ability to uncouple G-protein-dependent signaling from β-arrestin-dependent signaling at the D2R. While traditional D2R agonists and antagonists modulate both pathways, this compound shows minimal to no activity at the Gαi-mediated pathway, which is responsible for the inhibition of adenylyl cyclase and subsequent decrease in cyclic AMP (cAMP).[2][3] Instead, it potently promotes the recruitment of β-arrestin-2 to the D2R, initiating a distinct set of cellular events.[1][2] This property makes this compound an invaluable probe for studying the physiological and pathological roles of the D2R/β-arrestin pathway, which is implicated in the therapeutic effects of antipsychotic drugs.[3][4]

Core Signaling Pathway

The canonical signaling of the D2R, a G-protein coupled receptor (GPCR), involves coupling to inhibitory G-proteins (Gαi/o). This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and modulation of ion channels such as G-protein-coupled inwardly rectifying potassium (GIRK) channels.[5] In contrast, the this compound-activated pathway bypasses this G-protein-mediated cascade and focuses on the recruitment of β-arrestin-2.

Upon binding of this compound to the D2R, the receptor undergoes a conformational change that is preferentially recognized by G-protein coupled receptor kinases (GRKs). GRKs phosphorylate the intracellular loops and C-terminal tail of the receptor, creating a high-affinity binding site for β-arrestin-2. The recruitment of β-arrestin-2 to the D2R serves two primary functions: it desensitizes the G-protein signal by sterically hindering G-protein coupling, and it initiates a second wave of signaling by acting as a scaffold for various downstream effectors, including kinases like ERK (extracellular signal-regulated kinase).

The antipsychotic-like effects of this compound have been demonstrated to be dependent on the presence of β-arrestin-2.[1] Studies in β-arrestin-2 knockout mice have shown a complete abolition of the antipsychotic-like activity of this compound, highlighting the crucial role of this pathway in its mechanism of action.[1]

Quantitative Data

The following tables summarize the key in vitro binding and functional parameters of this compound.

Table 1: Receptor Binding Affinities (Ki) of this compound

| Receptor | Ki (nM) |

| Dopamine D2 | 79[1] |

| Dopamine D3 | 17[1] |

| Dopamine D4 | 138[1] |

| Serotonin 5-HT2A | 140[1] |

| Serotonin 5-HT2B | 25[1] |

| Serotonin 5-HT2C | 512[1] |

| Serotonin 5-HT1A | 26[1] |

| Histamine H1 | 2.4[1] |

Table 2: Functional Activity of this compound at the Dopamine D2 Receptor

| Assay | Parameter | Value |

| β-Arrestin-2 Translocation (Tango Assay) | EC50 | 6.1 nM[6] |

| Emax | 91%[6] | |

| Gαi-mediated cAMP Production | Agonist Activity | Inactive[6] |

| G-Protein-Coupled Inward Rectifier Potassium (GIRK) Channel Activation | EC50 | 185 nM[7] |

| Emax | 15% of dopamine response[7] |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

β-Arrestin-2 Translocation (Tango) Assay

This assay quantifies the recruitment of β-arrestin-2 to the D2R upon ligand binding.

-

Cell Line: HTLA cells, which are HEK293 cells stably expressing a tTA-dependent luciferase reporter and a β-arrestin-2/TEV protease fusion protein.

-

Protocol:

-

HTLA cells are transfected with a D2R-TCS-tTA construct.

-

24 hours post-transfection, cells are seeded into 96-well plates.

-

Cells are then treated with varying concentrations of this compound or a control compound.

-

Following incubation, a luciferase substrate is added.

-

Luminescence, which is proportional to β-arrestin-2 recruitment, is measured using a luminometer.[8][9]

-

Gαi-Mediated cAMP Production Assay

This assay measures the ability of a ligand to inhibit adenylyl cyclase and reduce cAMP levels.

-

Cell Line: HEK293T cells expressing the human D2R.

-

Protocol:

-

Cells are seeded in a suitable plate format.

-

Cells are then treated with a cAMP-stimulating agent (e.g., forskolin or isoproterenol) in the presence of varying concentrations of this compound.

-

After incubation, cell lysates are prepared.

-

Intracellular cAMP levels are quantified using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or a luciferase-based biosensor.[10][11] A lack of reduction in the stimulated cAMP levels indicates no Gαi agonist activity.

-

G-Protein-Coupled Inward Rectifier Potassium (GIRK) Channel Activation Assay

This electrophysiological assay provides a direct measure of G-protein activation by assessing the opening of GIRK channels.

-

System: Xenopus oocytes co-expressing the D2R and GIRK channels.

-

Protocol:

-

Oocytes are injected with cRNA for the D2R and the subunits of the GIRK channel.

-

Two-electrode voltage-clamp recordings are performed.

-

The oocyte is perfused with a solution containing this compound or a control agonist.

-

Activation of the D2R by a G-protein agonist leads to the release of Gβγ subunits, which directly bind to and open the GIRK channels, resulting in an outward potassium current that can be measured.[5][7][12]

-

In Vivo Mouse Model of Antipsychotic Activity

This experiment assesses the antipsychotic-like effects of this compound in mice.

-

Animal Model: C57BL/6J wild-type and β-arrestin-2 knockout mice.

-

Protocol:

-

Mice are administered this compound (e.g., 2 mg/kg, intraperitoneally) or a vehicle control.

-

After a set pre-treatment time (e.g., 30 minutes), hyperlocomotion is induced using a psychostimulant such as phencyclidine (PCP) or amphetamine.[1][13]

-

Locomotor activity is then recorded over a period of time in an open-field arena.

-

A reduction in hyperlocomotion in the this compound-treated group compared to the vehicle group is indicative of antipsychotic-like activity.[1][13]

-

Conclusion

This compound is a powerful pharmacological tool for the specific investigation of the D2R/β-arrestin signaling pathway. Its biased agonism allows for the deconvolution of G-protein-dependent and -independent signaling, providing a clearer understanding of their respective roles in health and disease. The data and protocols presented in this guide are intended to equip researchers with the necessary information to effectively utilize this compound in their studies, ultimately contributing to the development of novel therapeutics with improved efficacy and side-effect profiles.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pnas.org [pnas.org]

- 3. biorxiv.org [biorxiv.org]

- 4. academic.oup.com [academic.oup.com]

- 5. G protein-coupled inwardly rectifying potassium channel - Wikipedia [en.wikipedia.org]

- 6. Discovery of β-Arrestin–Biased Dopamine D2 Ligands for Probing Signal Transduction Pathways Essential for Antipsychotic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Beta-Arrestin-Biased Dopamine D2 Receptor Ligand, this compound, Is a Partial Agonist at G-Protein-Mediated Potassium Channel Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Parallel Interrogation of β-Arrestin2 Recruitment for Ligand Screening on a GPCR-Wide Scale using PRESTO-Tango Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery and Characterization of a G Protein–Biased Agonist That Inhibits β-Arrestin Recruitment to the D2 Dopamine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. resources.revvity.com [resources.revvity.com]

- 12. Frontiers | Direct modulation of G protein-gated inwardly rectifying potassium (GIRK) channels [frontiersin.org]

- 13. researchgate.net [researchgate.net]

UNC9994: A Chemical Probe for Biased D2 Receptor Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The dopamine D2 receptor (D2R), a class A G protein-coupled receptor (GPCR), is a primary target for antipsychotic drugs. Traditionally, D2R signaling has been understood through its canonical G protein-dependent pathway, specifically through the Gαi/o family, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP). However, emerging research has illuminated a non-canonical, β-arrestin-dependent signaling pathway that is also initiated by D2R activation. The concept of "biased agonism" or "functional selectivity" describes the ability of ligands to preferentially activate one of these pathways over the other, offering a novel avenue for therapeutic development with potentially improved efficacy and reduced side effects.

UNC9994 is a novel and potent chemical probe that has been instrumental in dissecting the roles of these distinct D2R signaling pathways.[1][2] As an analog of the atypical antipsychotic aripiprazole, this compound exhibits profound β-arrestin bias.[1] It functions as a partial agonist at the D2R-mediated β-arrestin recruitment pathway while simultaneously acting as an antagonist or displaying no activity at the Gαi-protein-coupled cAMP pathway.[2][3] This unique pharmacological profile makes this compound an invaluable tool for investigating the physiological and pathophysiological consequences of biased D2R signaling, particularly in the context of neuropsychiatric disorders such as schizophrenia.[4][5] This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, experimental protocols for its characterization, and its application in studying D2R signaling.

Pharmacological Profile of this compound

The pharmacological activity of this compound has been characterized through a variety of in vitro and in vivo assays. Its binding affinity and functional potency highlight its unique biased agonism at the D2 receptor.

Data Presentation: Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound, facilitating comparison of its binding and functional properties.

Table 1: this compound Receptor Binding Affinities (Ki)

| Receptor | Ki (nM) | Reference |

| Dopamine D2 | 79 | [1][2] |

| Dopamine D3 | 17 | [1] |

| Dopamine D4 | 138 | [1] |

| Serotonin 5-HT1A | 26 | [1] |

| Serotonin 5-HT2A | 140 | [1] |

| Serotonin 5-HT2B | 25 | [1] |

| Serotonin 5-HT2C | 512 | [1] |

| Histamine H1 | 2.4 | [1] |

Table 2: this compound Functional Activity at the Dopamine D2 Receptor

| Assay | Parameter | Value | Reference |

| G Protein-Mediated Signaling | |||

| GloSensor™ cAMP Assay | Activity | No agonist activity | [3][6] |

| EC50 | N/A | [3][6] | |

| Emax | N/A | [3][6] | |

| GIRK Channel Activation | Activity | Partial Agonist | [7] |

| EC50 | 185 nM | [7] | |

| Emax | 15% of dopamine response | [7] | |

| β-Arrestin-Mediated Signaling | |||

| Tango β-Arrestin Recruitment Assay | Activity | Partial Agonist | [2][6] |

| EC50 | 6.1 nM | [6] | |

| Emax | 91% (relative to quinpirole) | [6] | |

| BRET β-Arrestin Recruitment Assay | Activity | Partial Agonist | [2] |

| EC50 | 448 nM | [2] | |

| Emax | 64% (relative to quinpirole) | [2] |

Signaling Pathways and Mechanism of Action

This compound's utility as a chemical probe stems from its ability to selectively engage the β-arrestin pathway downstream of D2R activation, while not affecting the canonical G protein pathway.

Dopamine D2 Receptor Signaling Pathways

The diagram below illustrates the two major signaling cascades initiated by the activation of the D2 dopamine receptor.

Caption: Dopamine D2 Receptor Signaling Cascades.

Biased Agonism of this compound

This compound selectively activates the β-arrestin-dependent pathway. The following diagram illustrates this biased mechanism of action.

Caption: Biased Agonism of this compound at the D2R.

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of chemical probes like this compound. Below are representative protocols for key in vitro and in vivo assays.

In Vitro Assays

1. GloSensor™ cAMP Assay for G Protein Signaling

This assay measures changes in intracellular cAMP levels to determine a compound's effect on Gαi/o-coupled receptor activity.

-

Cell Culture and Transfection:

-

Culture HEK293T cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified 5% CO2 incubator.

-

For transient transfection, plate cells in a 96-well plate at a density of 20,000 cells per well.

-

Transfect cells with a plasmid encoding the human dopamine D2 receptor and the pGloSensor™-22F cAMP Plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

Allow cells to express the receptors and biosensor for 24-48 hours post-transfection.

-

-

Assay Procedure:

-

Remove the culture medium and add the GloSensor™ cAMP Reagent diluted in a CO2-independent medium.

-

Incubate the plate at room temperature for 2 hours to allow for cell equilibration with the reagent.

-

To measure agonist activity, add varying concentrations of this compound to the wells. For D2R, which is Gαi-coupled, pre-incubate with the test compound for 5-10 minutes.

-

Stimulate all wells (except for the negative control) with a fixed concentration of isoproterenol (a β-adrenergic agonist that increases cAMP) to induce a detectable signal.

-

Immediately measure luminescence using a plate reader. Data can be collected kinetically over 15-30 minutes or as an endpoint reading.

-

Data Analysis: Normalize the luminescence signal to a vehicle control and plot the concentration-response curves to determine EC50 and Emax values.

-

2. Tango™ β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the activated D2 receptor.

-

Cell Culture and Transfection:

-

Use the HTLA cell line, which stably expresses a β-arrestin2-TEV protease fusion protein and a tTA-dependent luciferase reporter.

-

Culture HTLA cells in DMEM supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, 100 µg/mL hygromycin B, and 2 µg/mL puromycin.

-

Plate cells in a 96-well plate and transfect with a plasmid encoding the D2 receptor fused to a TEV protease cleavage site and a transcription factor (tTA).

-

-

Assay Procedure:

-

24 hours post-transfection, replace the medium with fresh assay medium.

-

Add varying concentrations of this compound or control compounds to the wells.

-

Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.

-

Lyse the cells and add a luciferase substrate.

-

Measure the luminescence signal using a plate reader.

-

Data Analysis: Normalize the data to the response of a full agonist (e.g., quinpirole) and plot concentration-response curves to calculate EC50 and Emax values.

-

In Vivo Assay

1. Phencyclidine (PCP)-Induced Hyperlocomotion in Mice

This behavioral model is used to assess the antipsychotic-like potential of compounds.

-

Animals:

-

Use adult male C57BL/6J mice.

-

House the animals in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle, with food and water available ad libitum.

-

Allow the mice to acclimate to the facility for at least one week before the experiment.

-

-

Experimental Procedure:

-

On the day of the experiment, allow the mice to habituate to the testing room for at least 30 minutes.

-

Administer this compound (e.g., 2 mg/kg) or vehicle via intraperitoneal (i.p.) injection.[1]

-

Place the mice individually into open-field activity chambers and allow them to habituate for 30 minutes.

-

After the habituation period, administer phencyclidine (PCP) (e.g., 6 mg/kg, i.p.) to induce hyperlocomotion.[4]

-

Immediately return the mice to the activity chambers and record their locomotor activity for a specified period (e.g., 60-90 minutes). Locomotor activity is typically measured as the total distance traveled, monitored by automated photobeam breaks.

-

Data Analysis: Compare the total distance traveled between the different treatment groups (vehicle + vehicle, vehicle + PCP, this compound + PCP) using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

-

Experimental and Logical Workflow

The following diagram outlines a typical workflow for the characterization of a biased GPCR ligand like this compound.

Caption: Experimental Workflow for Characterizing this compound.

Conclusion

This compound has emerged as a quintessential chemical probe for elucidating the nuanced roles of D2 receptor signaling. Its pronounced β-arrestin bias, characterized by potent partial agonism at the β-arrestin pathway and a lack of activity at the G protein pathway, provides a unique tool to dissect the downstream consequences of these distinct signaling cascades. The in vivo efficacy of this compound in animal models of psychosis, and the attenuation of this effect in β-arrestin-2 knockout mice, strongly implicates the β-arrestin pathway in the therapeutic actions of antipsychotic drugs.[4] For researchers in neuropharmacology, drug discovery, and molecular psychiatry, this compound offers a means to explore the therapeutic potential of biased agonism at the D2 receptor, paving the way for the development of next-generation therapeutics with improved clinical profiles. This guide provides the foundational knowledge and experimental framework to effectively utilize this compound in advancing our understanding of D2R signaling in health and disease.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. projects.ctn.tecnico.ulisboa.pt [projects.ctn.tecnico.ulisboa.pt]

- 3. promega.com [promega.com]

- 4. GloSensor™ Technology [promega.com]

- 5. Tango assay for ligand-induced GPCR-β-arrestin2 interaction: Application in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of β-Arrestin–Biased Dopamine D2 Ligands for Probing Signal Transduction Pathways Essential for Antipsychotic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Beta-Arrestin-Biased Dopamine D2 Receptor Ligand, this compound, Is a Partial Agonist at G-Protein-Mediated Potassium Channel Activation - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Discovery and Development of UNC9994

For Researchers, Scientists, and Drug Development Professionals

Abstract

UNC9994 is a novel, functionally selective ligand for the dopamine D2 receptor (D2R).[1][2] Developed as an analog of the atypical antipsychotic aripiprazole, this compound exhibits a unique pharmacological profile characterized by biased agonism towards the β-arrestin signaling pathway over the canonical G protein-mediated pathway.[1][2][3][4] Specifically, it acts as a partial agonist for β-arrestin-2 recruitment to the D2R while simultaneously antagonizing Gi-regulated cyclic AMP (cAMP) production.[1][2][3][4] This biased signaling profile has been hypothesized to contribute to its antipsychotic-like effects observed in preclinical models, with a potentially reduced liability for motor side effects associated with conventional D2R antagonists.[3][4] This technical guide provides a comprehensive overview of the discovery, development, and pharmacological characterization of this compound, including detailed experimental protocols and quantitative data to support further research and development efforts in the field of neuropsychiatric drug discovery.

Discovery and Rationale

The discovery of this compound stemmed from a robust, diversity-oriented modification of the aripiprazole scaffold.[3][5] The primary objective was to create unique D2R agonists that display a signaling bias towards the β-arrestin pathway.[3][4] Emerging research has highlighted the significance of non-canonical D2R signaling via β-arrestins in the therapeutic actions of antipsychotic agents.[3][4] The development of β-arrestin-biased D2R ligands like this compound was driven by the hypothesis that such a mechanism could offer antipsychotic efficacy while mitigating the motor side effects often associated with traditional D2R antagonists that primarily target G protein signaling.[3][4] this compound, along with its analogs UNC9975 and UNC0006, were identified as unprecedented β-arrestin-biased D2R ligands.[3][4]

Chemical Synthesis

The synthesis of this compound and its analogs was achieved through a multi-step synthetic route, starting from commercially available precursors. While the specific, step-by-step synthesis of this compound is detailed in the supplementary information of the primary discovery publication by Allen et al. (2011), a generalizable synthetic scheme is presented below. The process typically involves the coupling of a substituted arylpiperazine moiety with a suitable linker attached to a bicyclic aromatic group.

A detailed, step-by-step synthetic protocol for this compound and related compounds can be found in the Supporting Information of Allen et al., PNAS, 2011, 108(45), 18488-18493.

In Vitro Pharmacological Profile

The pharmacological activity of this compound has been extensively characterized through a battery of in vitro assays. These studies have consistently demonstrated its biased agonism at the D2R.

Receptor Binding Affinity

Radioligand binding assays were conducted to determine the affinity of this compound for the dopamine D2 receptor and a panel of other neurotransmitter receptors. This compound displays a moderate binding affinity for the D2R.[1][6]

Table 1: Receptor Binding Affinities (Ki, nM) of this compound and Related Compounds

| Compound | D2R Ki (nM) | 5-HT2A Ki (nM) | 5-HT2B Ki (nM) | 5-HT2C Ki (nM) | 5-HT1A Ki (nM) | H1 Ki (nM) |

| This compound | 79 | 25 | 130 | 512 | 160 | 2.4 |

| Aripiprazole | <10 | - | - | - | - | - |

| UNC9975 | <10 | - | - | - | - | - |

| UNC0006 | <10 | - | - | - | - | - |

Data compiled from multiple sources.[1][2]

Functional Activity at the Dopamine D2 Receptor

The functional selectivity of this compound was assessed using two key cellular assays: a β-arrestin recruitment assay and a Gi-mediated cAMP production assay.

This compound acts as a partial agonist in recruiting β-arrestin-2 to the D2 receptor.[3][4] This was demonstrated using the Tango assay, a transcriptional-based method that measures β-arrestin recruitment.[7]

Table 2: β-Arrestin-2 Recruitment Activity (Tango Assay) at the D2 Receptor

| Compound | EC50 (nM) | Emax (%) |

| This compound | 6.1 | 91 |

| Aripiprazole | 2.4 | 73 |

| UNC9975 | 1.1 | 43 |

| UNC0006 | 1.2 | 47 |

| Quinpirole | - | 100 |

Emax is relative to the full agonist quinpirole. Data from Allen et al., 2011.[7]

In contrast to its activity in β-arrestin recruitment, this compound does not activate the Gi-mediated signaling pathway, as measured by the inhibition of isoproterenol-stimulated cAMP production.[3][4][6] This confirms its functional bias away from the canonical G protein signaling cascade.

Table 3: Gi-Mediated cAMP Production at the D2 Receptor

| Compound | Agonist Activity |

| This compound | Inactive |

| Aripiprazole | Partial Agonist (EC50 = 38 nM, Emax = 51%) |

| UNC9975 | Inactive |

| UNC0006 | Inactive |

| Quinpirole | Full Agonist (EC50 = 3.2 nM, Emax = 100%) |

Data from Allen et al., 2011.[6]

In Vivo Pharmacological Profile

The antipsychotic-like potential of this compound was evaluated in preclinical models of schizophrenia, specifically the phencyclidine (PCP)-induced hyperlocomotion model in mice.

Antipsychotic-Like Activity

This compound demonstrated significant antipsychotic-like activity by markedly inhibiting PCP-induced hyperlocomotion in wild-type mice.[6] Importantly, this effect was completely abolished in β-arrestin-2 knockout mice, providing strong evidence that the in vivo efficacy of this compound is dependent on its engagement of the β-arrestin-2 pathway.[4][6]

Table 4: In Vivo Antipsychotic-Like Activity of this compound

| Animal Model | This compound Dose (mg/kg, i.p.) | Effect on PCP-Induced Hyperlocomotion |

| Wild-Type Mice | 2.0 | Significant Inhibition |

| β-Arrestin-2 Knockout Mice | 2.0 | No significant effect |

Data from Allen et al., 2011.[6]

Signaling Pathways and Experimental Workflows

This compound Signaling at the Dopamine D2 Receptor

The following diagram illustrates the biased signaling mechanism of this compound at the dopamine D2 receptor.

Experimental Workflow for In Vitro Characterization

The diagram below outlines the general workflow for the in vitro characterization of this compound.

Detailed Experimental Protocols

Disclaimer: The following protocols are generalized based on the available literature. For precise experimental details, it is imperative to consult the supplementary information of the primary research articles.

β-Arrestin-2 Recruitment (Tango) Assay

Objective: To measure the ability of this compound to induce the recruitment of β-arrestin-2 to the dopamine D2 receptor.

Cell Line: HTLA cells, which are HEK293T cells stably expressing a tTA-dependent luciferase reporter and a β-arrestin-TEV fusion protein.

Protocol:

-

Cell Seeding: Seed HTLA cells in 384-well white, clear-bottom plates at a density of 20,000 cells per well in DMEM supplemented with 10% FBS.

-

Transfection: Transfect cells with a plasmid encoding the D2 receptor fused to a C-terminal TEV protease cleavage site followed by the tTA transcription factor.

-

Compound Addition: 24 hours post-transfection, replace the medium with DMEM containing 1% dialyzed FBS. Add this compound at various concentrations.

-

Incubation: Incubate the plates for 16-24 hours at 37°C in a humidified incubator with 5% CO2.

-

Lysis and Luminescence Reading: Lyse the cells and measure luciferase activity using a luminometer.

-

Data Analysis: Plot the luminescence signal as a function of this compound concentration and fit the data to a sigmoidal dose-response curve to determine EC50 and Emax values.

Gi-Mediated cAMP Production (GloSensor) Assay

Objective: To determine the effect of this compound on Gi-mediated inhibition of cAMP production.

Cell Line: HEK293T cells transiently or stably expressing the dopamine D2 receptor and the GloSensor-22F cAMP plasmid.

Protocol:

-

Cell Seeding and Transfection: Seed HEK293T cells in a 96-well plate. If not using a stable cell line, co-transfect with plasmids for the D2 receptor and GloSensor-22F.

-

Equilibration: On the day of the assay, replace the culture medium with CO2-independent medium containing the GloSensor cAMP reagent and incubate for 2 hours at room temperature to allow for substrate equilibration.

-

Compound Pre-treatment: Add varying concentrations of this compound to the wells and incubate for 15-30 minutes.

-

Stimulation: Add a fixed concentration of isoproterenol (a β-adrenergic agonist that stimulates cAMP production) to all wells except the negative control.

-

Luminescence Reading: Immediately measure luminescence in a kinetic or endpoint mode.

-

Data Analysis: Normalize the data to the vehicle control and plot the inhibition of the isoproterenol-stimulated cAMP response as a function of this compound concentration.

Phencyclidine (PCP)-Induced Hyperlocomotion in Mice

Objective: To assess the in vivo antipsychotic-like efficacy of this compound.

Animal Model: Adult male C57BL/6J mice or β-arrestin-2 knockout mice.

Protocol:

-

Habituation: Place individual mice in open-field activity chambers and allow them to habituate for at least 30 minutes.

-

This compound Administration: Administer this compound (e.g., 2.0 mg/kg) or vehicle via intraperitoneal (i.p.) injection.

-

PCP Administration: 30 minutes after this compound administration, inject PCP (e.g., 5-10 mg/kg, i.p.) to induce hyperlocomotion.

-

Locomotor Activity Monitoring: Immediately return the mice to the activity chambers and record their locomotor activity (e.g., distance traveled, beam breaks) for a period of 60-90 minutes.

-

Data Analysis: Compare the locomotor activity of the this compound-treated group to the vehicle-treated group to determine the extent of inhibition of PCP-induced hyperlocomotion.

Conclusion and Future Directions

This compound represents a significant advancement in the development of functionally selective GPCR ligands. Its unique β-arrestin-biased agonism at the dopamine D2 receptor offers a promising therapeutic strategy for the treatment of psychotic disorders with a potentially improved side-effect profile. The data and protocols presented in this guide provide a solid foundation for further investigation into the therapeutic potential of this compound and other biased ligands. Future research should focus on elucidating the downstream signaling pathways activated by β-arrestin-2 recruitment, exploring the therapeutic efficacy of this compound in a broader range of preclinical models of neuropsychiatric disorders, and conducting comprehensive preclinical safety and toxicology studies to support its potential translation to the clinic. The continued exploration of biased agonism holds great promise for the development of the next generation of safer and more effective treatments for a variety of human diseases.

References

- 1. Discovery of β-Arrestin–Biased Dopamine D2 Ligands for Probing Signal Transduction Pathways Essential for Antipsychotic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pnas.org [pnas.org]

- 4. Discovery of β-arrestin-biased dopamine D2 ligands for probing signal transduction pathways essential for antipsychotic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. pnas.org [pnas.org]

- 7. dl.icdst.org [dl.icdst.org]

The Structure-Activity Relationship of UNC9994: A β-Arrestin-Biased Dopamine D2 Receptor Agonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

UNC9994, a close analog of the atypical antipsychotic aripiprazole, has emerged as a pivotal chemical probe for dissecting the signaling pathways of the dopamine D2 receptor (D2R). Unlike traditional D2R ligands that engage both G protein-dependent and β-arrestin-dependent signaling cascades, this compound exhibits a remarkable functional selectivity, preferentially activating β-arrestin signaling while remaining largely inactive towards G protein pathways. This unique profile has significant implications for the development of novel antipsychotics with improved efficacy and reduced side effects. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound and its analogs, detailed experimental protocols for its characterization, and a visual representation of its signaling pathways.

Introduction

The dopamine D2 receptor is a primary target for antipsychotic medications.[1][2] Traditional antipsychotics, while effective in treating the positive symptoms of schizophrenia, are often associated with debilitating side effects, such as extrapyramidal symptoms and hyperprolactinemia, which are thought to be mediated by the blockade of G protein signaling.[1][3] The discovery of "biased agonism," where a ligand can selectively activate one signaling pathway over another at the same receptor, has opened new avenues for drug discovery.[4][5]

This compound is a first-in-class β-arrestin-biased D2R agonist that was developed through a diversity-oriented modification of the aripiprazole scaffold.[1][2] It acts as a partial agonist for D2R/β-arrestin-2 interactions while being an antagonist of Gi-regulated cAMP production.[1][2] This functional selectivity is believed to contribute to its antipsychotic-like activity in preclinical models without inducing the motoric side effects associated with typical antipsychotics.[1][2]

Structure-Activity Relationship (SAR) of this compound and Analogs

The development of this compound and its analogs has been guided by systematic modifications of the aripiprazole scaffold. Key structural modifications have been explored in four main regions to understand their impact on D2R binding affinity and functional selectivity. A comprehensive structure-functional selectivity relationship (SFSR) study has elucidated the molecular determinants of β-arrestin bias in this chemical series.

Quantitative Data Summary

The following tables summarize the in vitro pharmacological data for this compound and key analogs at the human dopamine D2 receptor.

Table 1: Dopamine D2 Receptor Binding Affinities and Functional Activity of this compound and Related Compounds [1][6]

| Compound | D2R Binding Ki (nM) | D2R/β-arrestin-2 Tango Assay EC50 (nM) | D2R/β-arrestin-2 Tango Assay Emax (%) | D2R Gi-coupled cAMP Assay |

| Aripiprazole | 1.1 | <10 | 100 | Partial Agonist (EC50 = 38 nM, Emax = 51%) |

| This compound | 79 | <10 | 130 | Inactive |

| UNC9975 | <10 | <10 | 80 | Inactive |

| UNC0006 | <10 | <10 | 90 | Inactive |

| Quinpirole | - | <10 | 100 | Full Agonist (EC50 = 3.2 nM, Emax = 100%) |

Table 2: Selectivity Profile of this compound at Other Receptors [6]

| Receptor | Binding Ki (nM) | Functional Activity |

| 5-HT1A | 26 | Agonist |

| 5-HT2A | 25 | Antagonist |

| 5-HT2B | 501 | Antagonist |

| 5-HT2C | 512 | Agonist |

| H1 | 2.4 | Antagonist |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the structure-activity relationship of this compound.

Radioligand Binding Assay for Dopamine D2 Receptor

This protocol is used to determine the binding affinity (Ki) of test compounds for the D2 receptor.

-

Cell Line: HEK293 cells stably expressing the human dopamine D2 receptor.

-

Radioligand: [3H]Spiperone or another suitable D2R antagonist radioligand.

-

Procedure:

-

Prepare cell membranes from the D2R-expressing HEK293 cells.

-

In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound (e.g., this compound).

-

Incubate at room temperature for a specified time to reach equilibrium.

-

Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

β-Arrestin-2 Recruitment Tango Assay

This assay measures the ability of a compound to promote the interaction between the D2 receptor and β-arrestin-2.[7][8]

-

Cell Line: HTLA cells, which are HEK293 cells stably expressing a tTA-dependent luciferase reporter and a β-arrestin-2-TEV protease fusion construct.

-

Procedure:

-

Transfect HTLA cells with a plasmid encoding the human dopamine D2 receptor fused to a C-terminal TEV protease cleavage site followed by the tTA transcription factor.

-

Plate the transfected cells in a 96- or 384-well plate.

-

Add varying concentrations of the test compound (e.g., this compound) to the cells.

-

Incubate the plates for a specified period (e.g., 16-24 hours) to allow for receptor activation, β-arrestin-2 recruitment, TEV protease cleavage, tTA translocation, and luciferase expression.

-

Add a luciferase substrate and measure the resulting luminescence using a plate reader.

-

Plot the luminescence signal as a function of compound concentration to determine the EC50 (potency) and Emax (efficacy) values.

-

D2-Mediated Gi-Coupled cAMP GloSensor™ Assay

This assay determines the effect of a compound on the Gi-protein-mediated inhibition of cAMP production.[9][10][11][12][13]

-

Cell Line: HEK293T cells co-expressing the human dopamine D2 receptor and the pGloSensor™-22F cAMP plasmid.

-

Procedure:

-

Plate the cells in a 96- or 384-well plate.

-

Equilibrate the cells with the GloSensor™ cAMP Reagent for approximately 2 hours.

-

To measure agonist activity, add varying concentrations of the test compound. To measure antagonist activity, pre-incubate with the test compound before adding a known D2R agonist (e.g., quinpirole) at its EC80 concentration.

-

Stimulate adenylyl cyclase with forskolin to increase basal cAMP levels.

-

Measure luminescence immediately and kinetically for a defined period (e.g., 15-30 minutes).

-

Analyze the data to determine the effect of the test compound on cAMP levels, from which agonist or antagonist activity at the Gi pathway can be determined.

-

In Vivo Phencyclidine (PCP)-Induced Hyperlocomotion Assay

This is a widely used animal model to assess the antipsychotic-like activity of compounds.[14][15][16][17]

-

Animals: Male C57BL/6 mice.

-

Procedure:

-

Habituate the mice to the locomotor activity chambers.

-

Administer the test compound (e.g., this compound) or vehicle via intraperitoneal (i.p.) injection.

-

After a pre-treatment period (e.g., 30 minutes), administer PCP (e.g., 5 mg/kg, i.p.) to induce hyperlocomotion.

-

Record locomotor activity (e.g., distance traveled, beam breaks) for a specified duration (e.g., 60-90 minutes).

-

Compare the locomotor activity of the compound-treated group to the vehicle-treated group to determine the extent to which the compound inhibits PCP-induced hyperlocomotion. The antipsychotic-like activity of this compound (2 mg/kg; i.p.) in wild-type mice is completely abolished in β-arrestin-2 knockout mice.[6]

-

Signaling Pathways and Visualizations

This compound's biased agonism results in the selective activation of the β-arrestin signaling pathway downstream of the D2 receptor, while not engaging the canonical G protein pathway.

D2 Receptor Signaling Pathways

The following diagrams illustrate the differential engagement of signaling pathways by a balanced agonist versus a β-arrestin-biased agonist like this compound.

Caption: D2R signaling by a balanced vs. a β-arrestin-biased agonist.

Experimental Workflow for Compound Characterization

The logical flow for characterizing a novel compound like this compound involves a series of in vitro and in vivo assays.

Caption: Workflow for the characterization of a novel D2R biased agonist.

Conclusion

This compound represents a significant advancement in the field of dopamine D2 receptor pharmacology. Its unique β-arrestin-biased agonism provides a valuable tool for elucidating the distinct roles of G protein and β-arrestin signaling in both the therapeutic effects and side effects of antipsychotic drugs. The structure-activity relationships established for the aripiprazole scaffold offer a roadmap for the design of next-generation antipsychotics with improved therapeutic profiles. The detailed experimental protocols provided in this guide will aid researchers in the continued exploration of biased agonism at the D2R and the development of safer and more effective treatments for schizophrenia and other neuropsychiatric disorders.

References

- 1. Discovery of β-Arrestin–Biased Dopamine D2 Ligands for Probing Signal Transduction Pathways Essential for Antipsychotic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of β-arrestin-biased dopamine D2 ligands for probing signal transduction pathways essential for antipsychotic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Aripiprazole's low intrinsic activities at human dopamine D2L and D2S receptors render it a unique antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. New functional activity of aripiprazole revealed: Robust antagonism of D2 dopamine receptor-stimulated Gβγ signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Tango assay for ligand-induced GPCR-β-arrestin2 interaction: Application in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tango GPCR Assay System | Thermo Fisher Scientific - US [thermofisher.com]

- 9. GloSensor™ cAMP Assay Protocol [worldwide.promega.com]

- 10. GloSensor™ Technology [promega.com]

- 11. promega.com [promega.com]

- 12. promega.com [promega.com]

- 13. Luciferase-based GloSensor™ cAMP assay: Temperature optimization and application to cell-based kinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. bioon.com.cn [bioon.com.cn]

- 16. Blockade of phencyclidine-induced hyperlocomotion by olanzapine, clozapine and serotonin receptor subtype selective antagonists in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Combination of Haloperidol With this compound, β-arrestin-Biased Analog of Aripiprazole, Ameliorates Schizophrenia-Related Phenotypes Induced by NMDAR Deficit in Mice - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Off-Target Binding Profile of UNC9994: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the off-target binding profile of UNC9994, a functionally selective β-arrestin-biased agonist of the dopamine D2 receptor (D2R). Understanding the selectivity of a compound is paramount in drug development to anticipate potential side effects and elucidate its full pharmacological spectrum. This document summarizes the known off-target interactions of this compound, details the experimental methodologies used for their determination, and visualizes key experimental and signaling pathways.

Core Summary

This compound is an analog of aripiprazole designed to preferentially activate β-arrestin signaling downstream of the D2R, with minimal engagement of the G protein-mediated pathway.[1] Its off-target binding profile has been primarily characterized against a panel of G-protein coupled receptors (GPCRs), revealing notable affinity for several serotonin (5-HT) receptor subtypes and the histamine H1 receptor.[1] Comprehensive screening against a broad panel of kinases or other enzyme families is not extensively documented in publicly available literature.

Quantitative Off-Target Binding Profile

The following table summarizes the known binding affinities (Ki) of this compound for its primary target and key off-targets. Lower Ki values indicate higher binding affinity.

| Target Family | Target | Species | Ligand | Assay Type | Ki (nM) | Reference |

| Dopamine Receptor | D2 | Human | [3H]Spiperone | Radioligand Binding | 79 | [1] |

| Dopamine Receptor | D1 | Human | [3H]SCH23390 | Radioligand Binding | 4000 | [2] |

| Dopamine Receptor | D3 | Human | [3H]Spiperone | Radioligand Binding | High Affinity | [2][3] |

| Dopamine Receptor | D4 | Human | [3H]Spiperone | Radioligand Binding | Low Affinity | [2] |

| Dopamine Receptor | D5 | Human | [3H]SCH23390 | Radioligand Binding | Low Affinity | [2] |

| Serotonin Receptor | 5-HT1A | Human | [3H]8-OH-DPAT | Radioligand Binding | Moderate to High | [1] |

| Serotonin Receptor | 5-HT2A | Human | [3H]Ketanserin | Radioligand Binding | 25-512 (range) | [1] |

| Serotonin Receptor | 5-HT2B | Human | [3H]LSD | Radioligand Binding | Moderate to High | [1] |

| Serotonin Receptor | 5-HT2C | Human | [3H]Mesulergine | Radioligand Binding | Moderate to High | [1] |

| Histamine Receptor | H1 | Human | [3H]Pyrilamine | Radioligand Binding | 2.4 | [1] |

*Specific Ki values for these receptors are not explicitly provided in the cited literature but are described as having "high affinity" or within a "moderate to high" range.

Functional Activity at Off-Targets

Beyond binding affinity, functional assays have characterized the activity of this compound at some of its key off-targets:

| Target | Functional Activity | Assay Type |

| 5-HT1A | Agonist | cAMP Biosensor |

| 5-HT2A | Antagonist | Ca2+ Mobilization FLIPR |

| 5-HT2B | Antagonist | Ca2+ Mobilization FLIPR |

| 5-HT2C | Agonist | Ca2+ Mobilization FLIPR |

| H1 | Antagonist | Functional Assays |

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the characterization of this compound's binding and functional profile.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity of a test compound for a specific receptor. These assays typically involve the competition between a radiolabeled ligand and the unlabeled test compound for binding to the receptor.

Objective: To determine the binding affinity (Ki) of this compound for various GPCRs.

General Protocol:

-

Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells (e.g., HEK293, CHO) or from tissue homogenates.

-

Assay Buffer: A suitable buffer is prepared to maintain pH and ionic strength.

-

Incubation: A constant concentration of a specific radioligand (e.g., [3H]Spiperone for D2 receptors) is incubated with the receptor-containing membranes and varying concentrations of the unlabeled test compound (this compound).

-

Equilibrium: The incubation is carried out for a sufficient time to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid vacuum filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

β-Arrestin Recruitment Assays (Tango Assay)

The Tango assay is a high-throughput method to measure G-protein-coupled receptor (GPCR) activation by quantifying the recruitment of β-arrestin to the activated receptor.

Objective: To assess the functional agonism of this compound at the D2 receptor via the β-arrestin pathway.

General Protocol:

-

Cell Line: A specific cell line (e.g., HTLA cells) is used, which is engineered to stably express a β-arrestin2-TEV protease fusion protein and a reporter gene (e.g., luciferase) under the control of a tetracycline-responsive element.

-

Receptor Expression: The cells are transiently transfected with a plasmid encoding the GPCR of interest (e.g., D2R) fused to a C-terminal V2 vasopressin receptor tail containing a TEV protease cleavage site, followed by the tTA transcription factor.

-

Ligand Stimulation: The transfected cells are incubated with varying concentrations of the test compound (this compound).

-

β-Arrestin Recruitment and Reporter Activation: If the ligand activates the GPCR, the β-arrestin2-TEV fusion protein is recruited to the receptor. This brings the TEV protease in proximity to its cleavage site on the receptor fusion protein, leading to the release of the tTA transcription factor.

-

Luciferase Expression: The released tTA translocates to the nucleus and activates the expression of the luciferase reporter gene.

-

Signal Detection: After an incubation period, a substrate for luciferase is added, and the resulting luminescence is measured using a luminometer.

-

Data Analysis: The luminescence signal is proportional to the extent of β-arrestin recruitment. Dose-response curves are generated to determine the EC50 (potency) and Emax (efficacy) of the test compound.

Visualizations

Experimental Workflow for Off-Target Binding Assessment

Caption: Workflow for Radioligand Competition Binding Assay.

Signaling Pathway of this compound at the D2 Receptor

Caption: Biased Signaling of this compound at the D2 Receptor.

Conclusion

This compound demonstrates a distinct off-target binding profile characterized by high affinity for the histamine H1 receptor and moderate to high affinity for several serotonin receptor subtypes, in addition to its primary target, the dopamine D2 receptor. Its functional activity at these off-targets includes both agonism and antagonism, which may contribute to its overall in vivo pharmacological effects. While its selectivity against a broad range of other potential off-targets, such as kinases, remains to be fully elucidated in the public domain, the available data provide a solid foundation for understanding its polypharmacology. This technical guide serves as a comprehensive resource for researchers and drug development professionals working with or developing compounds related to this compound.

References

Methodological & Application

UNC9994 experimental protocol for in vivo studies

Application Notes: UNC9994 for In Vivo Studies

Introduction

This compound is a novel, functionally selective ligand for the dopamine D2 receptor (D2R).[1][2][3] It is characterized as a β-arrestin-biased agonist, meaning it preferentially activates the β-arrestin signaling pathway over the canonical G-protein-dependent pathway.[2][3] Specifically, this compound acts as a partial agonist for β-arrestin-2 recruitment to the D2R while simultaneously functioning as an antagonist of Gαi-regulated cAMP production.[1][2][3] This unique pharmacological profile makes it a valuable chemical probe for dissecting the distinct roles of these two signaling cascades in both normal physiology and disease states. In vivo studies have primarily focused on its potential antipsychotic-like effects, leveraging its ability to modulate D2R signaling in a biased manner.[2][3][4]

Mechanism of Action: Biased Agonism at the D2 Receptor